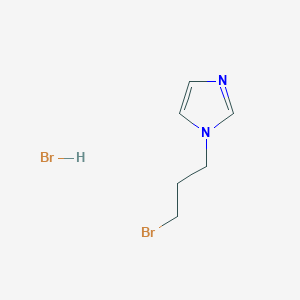

1-(3-Bromopropyl)-1H-imidazole hydrobromide

描述

1-(3-Bromopropyl)-1H-imidazole hydrobromide is a brominated alkyl-substituted imidazole derivative with the molecular formula C₇H₁₂Br₂N₂ and a molecular weight of 283.99 g/mol . It is synthesized via alkylation reactions involving imidazole and bromopropyl precursors. For example, in ionic liquid synthesis, 1-(3-bromopropyl)-3-methyl-1H-imidazol-3-ium bromide is prepared by reacting 3-bromopropyltrimethoxysilane with imidazole derivatives, followed by purification using dichloromethane washes .

Structure

3D Structure of Parent

属性

IUPAC Name |

1-(3-bromopropyl)imidazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2.BrH/c7-2-1-4-9-5-3-8-6-9;/h3,5-6H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACWYHYMHYGGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622474 | |

| Record name | 1-(3-Bromopropyl)-1H-imidazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144385-79-5, 109914-45-6 | |

| Record name | 1-(3-Bromopropyl)-1H-imidazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromopropyl)-1H-imidazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Nucleophilic Alkylation of Imidazole

The most widely adopted method involves the nucleophilic alkylation of 1H-imidazole with 1,3-dibromopropane. Key steps include:

-

Reagents : 1H-imidazole (1.0 equiv), 1,3-dibromopropane (1.2 equiv), potassium carbonate (2.0 equiv).

-

Solvent : Anhydrous dimethylformamide (DMF) or acetonitrile.

-

Conditions : Reflux at 80–90°C for 12–16 hours under nitrogen atmosphere.

The reaction proceeds via an SN2 mechanism, where the imidazole nitrogen attacks the primary bromine of 1,3-dibromopropane. The secondary bromine remains intact, enabling subsequent functionalization. Yields typically range from 65% to 78%, contingent on solvent purity and reaction time.

Table 1: Optimization of Alkylation Conditions

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Solvent | DMF, MeCN, THF | DMF | 78 |

| Temperature (°C) | 60–100 | 90 | 75 |

| Reaction Time (hours) | 8–24 | 16 | 78 |

| Base | K₂CO₃, NaHCO₃, Et₃N | K₂CO₃ | 78 |

Hydrobromide Salt Formation

The free base 1-(3-bromopropyl)-1H-imidazole is converted to its hydrobromide salt via acidification:

Key Observations:

-

Purity : ≥95% after recrystallization from ethanol/water (3:1 v/v).

-

Characterization :

Industrial-Scale Production

Continuous Flow Reactor Design

To enhance throughput, industry employs continuous flow systems with the following advantages:

Table 2: Pilot-Scale Performance Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity (kg) | 500 | 2,000 |

| Purity (%) | 95 | 98 |

| Solvent Consumption (L/kg) | 120 | 40 |

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

Solid-Phase Synthesis

Immobilized imidazole on Wang resin enables stepwise bromopropyl functionalization:

-

Resin Loading : 1.2 mmol/g.

-

Eluent : Dichloromethane/methanol (9:1).

Mechanistic and Kinetic Analysis

化学反应分析

Types of Reactions: 1-(3-Bromopropyl)-1H-imidazole hydrobromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Nucleophilic Substitution: Products include azido derivatives, thiocyanates, and various amine derivatives.

Elimination Reactions: Alkenes are the primary products.

Oxidation and Reduction: Depending on the specific conditions, various oxidized or reduced forms of the imidazole ring can be obtained.

科学研究应用

1-(3-Bromopropyl)-1H-imidazole hydrobromide is utilized in several scientific research areas:

Chemistry: As a building block in the synthesis of more complex molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Industry: Used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 1-(3-Bromopropyl)-1H-imidazole hydrobromide involves its ability to act as an alkylating agent. The bromopropyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA or proteins, leading to various biological effects. The imidazole ring can also interact with metal ions and other molecular targets, influencing biochemical pathways.

相似化合物的比较

Comparison with Similar Compounds

The following sections compare 1-(3-bromopropyl)-1H-imidazole hydrobromide with structurally related imidazole, triazole, and benzimidazole derivatives, emphasizing molecular properties, synthesis, and applications.

Bromoalkyl-Substituted Imidazoles

- 1-[3-(2-Bromophenyl)propyl]-1H-imidazole (1af): Molecular Formula: C₁₂H₁₃BrN₂ Synthesis: Prepared via coupling 1-bromo-2-(3-bromopropyl)benzene with imidazole, yielding 77% product after column chromatography . Properties: Colorless oil with distinct ¹H NMR signals (δ 7.53–7.04 ppm for aromatic protons) .

1-(3-Chloropropyl)-1H-imidazole :

Triazole Derivatives

- 1-(3-Bromopropyl)-1H-1,2,4-triazole Hydrobromide: Molecular Formula: C₅H₁₀Br₂N₃ Properties: Industrial-grade purity (99%) with applications in chemical manufacturing .

Benzimidazole Derivatives

- 2-(3-Bromo-propyl)-1H-benzoimidazole Hydrobromide: Molecular Formula: C₁₀H₁₂Br₂N₂ Hazard Class: Irritant (Xi), highlighting differences in safety profiles compared to non-benzannulated imidazoles . Comparison: The fused benzene ring in benzimidazoles enhances planarity and π-π stacking, relevant in materials science or drug design .

Aryl-Substituted Imidazoles

- Comparison: The bromophenyl group in 1BBI enables luminescent applications, whereas bromopropyl derivatives are more suited for alkylation reactions .

Data Table: Key Properties of Compared Compounds

生物活性

1-(3-Bromopropyl)-1H-imidazole hydrobromide is a chemical compound with the molecular formula C₆H₁₀Br₂N₂ and a molecular weight of 269.97 g/mol. It belongs to the class of imidazole derivatives, characterized by a bromopropyl group attached to the imidazole ring. This compound is typically encountered as a hydrobromide salt, which enhances its solubility in water, making it suitable for various applications in pharmaceutical research and synthesis.

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity. The presence of the bromine atom and the imidazole nitrogen atoms allows for various chemical reactions, including nucleophilic substitutions and condensation reactions, which are essential for synthesizing more complex heterocyclic compounds .

Antitumor Potential

There is emerging interest in the potential antitumor effects of this compound. Preliminary findings suggest that it may interact with specific cellular pathways involved in cancer progression. This potential has led researchers to consider this compound as a candidate for further investigation in cancer therapeutics, particularly concerning its ability to modulate enzyme activity and influence gene expression .

While comprehensive studies elucidating the precise mechanism of action for this compound remain scarce, it is understood that similar compounds can interact with biological targets through various mechanisms, including:

- Competitive Inhibition : Competing with substrates for binding sites on enzymes.

- Allosteric Modulation : Binding to sites other than the active site, leading to conformational changes in enzyme activity.

- Covalent Bonding : Forming stable bonds with target molecules, potentially altering their function.

Research Findings and Case Studies

Recent investigations have focused on synthesizing and evaluating derivatives of this compound for enhanced biological activity. For instance, studies have shown that modifications to the imidazole ring can lead to improved antimicrobial and antitumor properties. These findings highlight the importance of structure-activity relationships (SAR) in developing effective therapeutic agents.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Derivative A | Enhanced Antitumor | |

| Derivative B | Improved Enzyme Inhibition |

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Formation of Imidazole Ring : Starting from basic imidazole precursors.

- Bromopropyl Substitution : Introducing the bromopropyl group through nucleophilic substitution reactions.

- Hydrobromide Salt Formation : Reacting with hydrobromic acid to form the soluble hydrobromide salt.

This synthetic route not only provides insights into the compound's structure but also facilitates further modifications to enhance its biological activities .

常见问题

Basic Questions

Q. What are the established synthetic routes for 1-(3-Bromopropyl)-1H-imidazole hydrobromide, and what factors influence reaction yields?

- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, alkylation of imidazole with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF, often catalyzed by CuI . Key factors affecting yields include:

- Temperature : Reactions typically proceed at 120°C for 24 hours to ensure completion .

- Catalyst loading : CuI (0.1 equiv.) balances reactivity and cost .

- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate) is critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for confirming the imidazole ring substitution pattern and bromopropyl chain integration. Peaks near δ 7.5–7.7 ppm (imidazole protons) and δ 3.4–3.6 ppm (CH₂Br groups) are diagnostic .

- X-ray crystallography : Resolves molecular geometry (e.g., bond angles, Br···H interactions) and confirms hydrobromide salt formation .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N, Br content) within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data of 1-(3-Bromopropyl)-1H-imidazole derivatives across different studies?

- Methodological Answer :

- QSAR modeling : Use Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate structural features (e.g., bromopropyl chain length) with activity. For example, ED₅₀ values from MES tests can be converted to pED₅₀ for robust statistical analysis .

- Standardized assays : Ensure consistency in experimental protocols (e.g., seizure models, dosing regimens) to minimize variability .

- Cross-validation : Split datasets into training (80%) and test (20%) sets to validate predictive models .

Q. What computational strategies predict the reactivity and regioselectivity in modifying the imidazole ring?

- Methodological Answer :

- DFT calculations : Optimize transition states using B3LYP/6-31G* to identify favored reaction pathways (e.g., C-H activation vs. nucleophilic substitution) .

- Pd-catalyzed C-H activation : Predict regioselectivity (e.g., C5 vs. C2 substitution) by analyzing electron density maps and steric hindrance .

- CoMSIA contour maps : Visualize electrostatic/hydrophobic fields to guide functional group placement for enhanced bioactivity .

Q. How does the bromopropyl group's position affect pharmacological properties?

- Methodological Answer :

- Steric effects : 3-Bromopropyl chains enhance blood-brain barrier penetration compared to shorter analogs, as shown in antiepileptic studies .

- Electron-withdrawing effects : The Br atom modulates imidazole’s pKa, impacting receptor binding. Compare logP values (experimental vs. computed) to assess lipophilicity .

- Salt formation : Hydrobromide salts improve solubility (e.g., in PBS buffer) for in vivo pharmacokinetic studies .

Q. What strategies mitigate instability of this compound in aqueous media?

- Methodological Answer :

- pH control : Store solutions at pH 4–6 to minimize hydrolysis of the bromopropyl group .

- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term stability .

- Protective groups : Temporarily replace Br with stable moieties (e.g., tert-butyl) during synthesis, then reintroduce Br via post-functionalization .

Notes

- Avoid commercial sources (e.g., ) per user instructions.

- Advanced questions emphasize mechanistic insights and data reconciliation, while basic questions focus on foundational synthesis/characterization.

- Methodological answers prioritize reproducible protocols over theoretical definitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。